N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-19-12-11-18(22-23-19)15-5-4-6-16(13-15)21-20(24)14-7-9-17(25-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSJBNBQYUOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridazine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target. For example, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Comparable Compounds
Key Comparative Insights
Antifungal Activity : Compound 9029936 (allyloxy substituent) inhibits C. albicans filamentation by modulating virulence genes, suggesting that the 4-methoxybenzamide scaffold is critical for antifungal activity. The ethoxypyridazine group in the target compound may alter bioavailability or target specificity compared to the allyloxy group .
Enzyme Inhibition : Compound 15j (cyclopentyloxy and dichloropyridyl groups) demonstrates that substitutions on the benzamide core can enhance potency against PDE IV. The ethoxypyridazine moiety in the target compound might confer selectivity for distinct enzymatic targets, such as kinases or phosphodiesterases .
Synthetic Intermediates: Compounds 3d and 12d highlight the versatility of the 4-methoxybenzamide core in synthetic pathways. Bromoacetyl (12d) and aminothiazole (3d) groups serve as reactive handles for further derivatization, whereas the ethoxypyridazine group in the target compound may stabilize the structure or enhance binding interactions .
Cancer-Cell Selectivity : Compound 57 (benzoylphenylpropyl side chain) exhibits glioma-selective toxicity, indicating that hydrophobic substituents improve tissue penetration. The ethoxypyridazine group’s polarity could influence the target compound’s distribution and efficacy in oncology applications .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H20N4O3
- Molecular Weight: 348.39 g/mol
The synthesis of this compound typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 4-methoxybenzoyl chloride. The reaction is generally conducted in the presence of a base such as triethylamine to facilitate the acylation process. The conditions are optimized for yield and purity, often utilizing techniques like recrystallization or chromatography for purification .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes.
- Receptor Modulation: The compound may interact with receptors such as GPR119, which is involved in glucose metabolism and insulin secretion .
Antidiabetic Activity
Research indicates that this compound can modulate glucose levels and enhance insulin sensitivity. In vitro studies have demonstrated its potential to activate GPR119, thereby promoting insulin secretion from pancreatic beta cells .
Anticancer Properties
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways related to cell survival and proliferation.
Case Studies
-
In Vitro Studies on GPR119 Activation:
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound as a GPR119 agonist. Results showed a significant increase in insulin secretion in response to glucose stimulation in isolated rat pancreatic islets . -
Cytotoxicity Against Cancer Cell Lines:
In another study, the compound was tested against several human cancer cell lines (e.g., HeLa, MCF7). The results indicated that it inhibited cell proliferation effectively at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Observations |
|---|---|---|
| Antidiabetic | GPR119 receptor | Increased insulin secretion; improved glucose tolerance |
| Anticancer | Various cancer cell lines | Induced apoptosis; inhibited cell proliferation |
| Enzyme Inhibition | Metabolic enzymes | Modulated enzyme activity related to glucose metabolism |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization. Key steps include:
- Pyridazine ring formation : Cyclization reactions using hydrazine derivatives or condensation agents under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or THF .
- Ethoxy group introduction : Nucleophilic substitution of a halogen atom (e.g., Cl) at the pyridazine 6-position using sodium ethoxide in ethanol under reflux .
- Coupling with 4-methoxybenzamide : Buchwald-Hartwig amination or Ullmann-type coupling to attach the phenyl-methoxybenzamide moiety, often catalyzed by Pd/Cu complexes with ligands like XPhos .
Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), precise stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR shifts to theoretical predictions. For example, the ethoxy group (-OCH₂CH₃) shows triplet (~1.3 ppm) and quartet (~4.4 ppm) signals, while the methoxybenzamide aromatic protons resonate at 6.8–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₁H₂₀N₃O₃: 362.1498) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Pitfalls : Impurities from incomplete coupling or side reactions require iterative recrystallization (e.g., methanol/water) .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
Initial screens :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HT-29, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases (e.g., PDE IV), comparing activity to reference inhibitors like rolipram .
- Anti-microbial activity : Broth microdilution assays against Candida albicans to evaluate biofilm inhibition, with transcriptomic follow-up (RNA-seq) for mechanistic insights .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound's bioactivity?
SAR strategies :
- Substitution patterns : Modify the ethoxy group (e.g., replace with cyclopentyloxy) or methoxybenzamide moiety to assess steric/electronic effects. Evidence from PDE IV inhibitors shows cyclopentyloxy enhances potency .
- Bioisosteric replacements : Substitute pyridazine with triazolo-pyridazine to improve metabolic stability, guided by computational docking (e.g., AutoDock Vina) .
- Fragment-based design : Test truncated analogs (e.g., pyridazine-phenyl fragments) to identify critical pharmacophores .
Data integration : Use multivariate analysis (e.g., PCA) to correlate structural features with IC₅₀ values .
Q. What methodologies are effective in elucidating the molecular targets and mechanisms of action?
Target identification :
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) to capture binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 screens : Genome-wide knockout libraries in C. albicans to identify resistance-conferring genes (e.g., SAP5, ALS3 for biofilm formation) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant enzymes (e.g., BACE-1) .
Mechanistic validation : Transcriptomic profiling (RNA-seq) to track pathway modulation (e.g., downregulation of virulence genes) .
Q. How should researchers address contradictions in reported biological activity data across different studies?
Resolution strategies :
- Orthogonal assays : Confirm anti-cancer activity via both MTT and Annexin-V apoptosis assays to rule out false positives .
- Batch variability analysis : Compare synthetic batches using NMR/HPLC to ensure consistency in stereochemistry/purity .
- Meta-analysis : Re-analyze published data with standardized metrics (e.g., normalized IC₅₀) and adjust for experimental variables (e.g., cell passage number, serum concentration) .
Case example : Discrepancies in PDE IV inhibition were resolved by standardizing enzyme sources (e.g., pig aorta vs. human recombinant) and buffer conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
